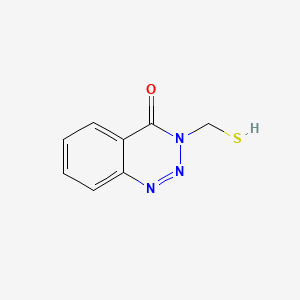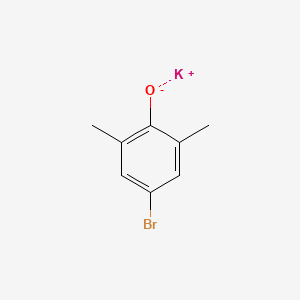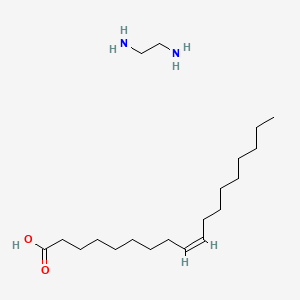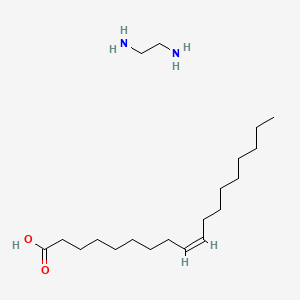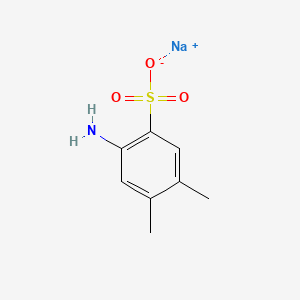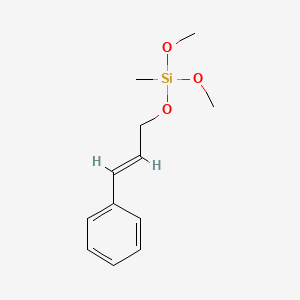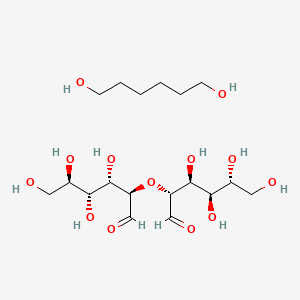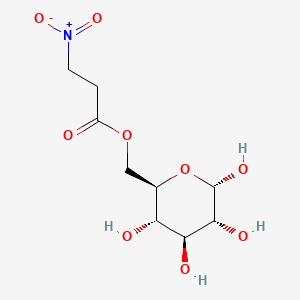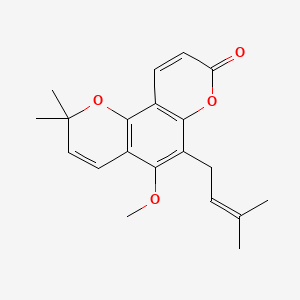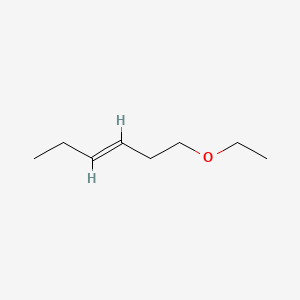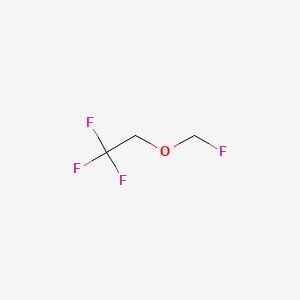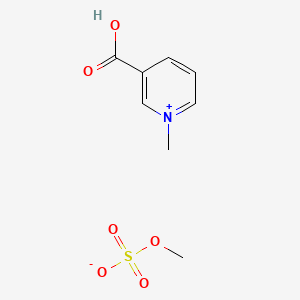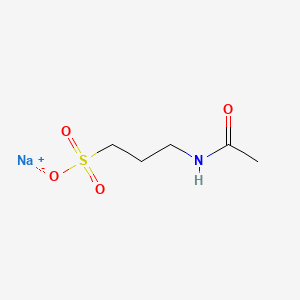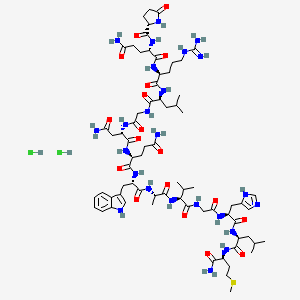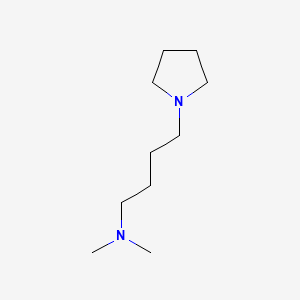
N,N-Dimethylpyrrolidine-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpyrrolidine-1-butylamine: (EINECS 287-933-9) is a chemical compound with the molecular formula C10H22N2. It is known for its applications in various fields, including chromatography and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: : N,N-Dimethylpyrrolidine-1-butylamine can be synthesized through a reaction involving pyrrolidine and butylamine under specific conditions. The reaction typically involves the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in reverse-phase high-performance liquid chromatography (HPLC) .
Industrial Production Methods: : The industrial production of this compound involves scalable liquid chromatography methods. These methods are designed to isolate impurities and ensure the purity of the final product. The use of smaller 3 µm particle columns allows for fast ultra-performance liquid chromatography (UPLC) applications .
Chemical Reactions Analysis
Types of Reactions: : N,N-Dimethylpyrrolidine-1-butylamine undergoes various chemical reactions, including substitution reactions. These reactions are facilitated by the presence of reagents such as acetonitrile and phosphoric acid .
Common Reagents and Conditions: : The common reagents used in the reactions involving this compound include acetonitrile, water, and phosphoric acid. These reagents are used under specific conditions to achieve the desired chemical transformations .
Major Products: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. The compound is often analyzed using reverse-phase HPLC methods to determine the purity and composition of the products .
Scientific Research Applications
N,N-Dimethylpyrrolidine-1-butylamine has several scientific research applications, including:
Chromatography: It is used in reverse-phase HPLC methods for the separation and analysis of various compounds.
Pharmacokinetics: The compound is suitable for pharmacokinetic studies due to its ability to be analyzed using liquid chromatography methods.
Chemical Analysis: It is used in the analysis of impurities and the isolation of specific compounds in preparative separation.
Mechanism of Action
The mechanism of action of N,N-Dimethylpyrrolidine-1-butylamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions under specific conditions, leading to the formation of desired products .
Comparison with Similar Compounds
N,N-Dimethylpyrrolidine-1-butylamine can be compared with other similar compounds, such as:
N,N-Dimethyl-4-(pyrrolidin-1-yl)butan-1-amine: This compound shares similar structural features and applications in chromatography.
1-Pyrrolidinebutanamine, N,N-dimethyl-: Another compound with similar properties and uses in chemical analysis.
The uniqueness of this compound lies in its specific applications in reverse-phase HPLC methods and its suitability for pharmacokinetic studies .
Properties
CAS No. |
85614-47-7 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylbutan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-11(2)7-3-4-8-12-9-5-6-10-12/h3-10H2,1-2H3 |
InChI Key |
HDYZARWVRHUPFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


